molecular formula C17H11F2N5O B2954755 3-(3-fluorophenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893936-77-1

3-(3-fluorophenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2954755
CAS No.: 893936-77-1
M. Wt: 339.306
InChI Key: NOEHKPZOQPTJHR-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidinone class, characterized by a fused bicyclic scaffold combining triazole and pyrimidinone moieties. Its structure features a 3-fluorophenyl substituent at position 3 and a 2-fluorobenzyl group at position 6 (Figure 1). The electron-withdrawing fluorine atoms enhance metabolic stability and influence π-π stacking interactions in biological systems.

Properties

IUPAC Name

3-(3-fluorophenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2N5O/c18-12-5-3-6-13(8-12)24-16-15(21-22-24)17(25)23(10-20-16)9-11-4-1-2-7-14(11)19/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEHKPZOQPTJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-fluorophenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-fluorobenzylamine with 2-fluorobenzaldehyde can form an intermediate, which is then subjected to cyclization with triazole derivatives to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of fluorine atoms can make the compound susceptible to oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where reagents like halogens or nitrating agents are used.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(3-fluorophenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s fluorinated structure can be useful in studying enzyme interactions and receptor binding.

    Industry: Used in the development of materials with specific properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorine atoms can enhance binding affinity to certain enzymes or receptors, influencing biological pathways. For example, it may inhibit specific enzymes by forming strong hydrogen bonds or van der Waals interactions, thereby modulating biochemical processes.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Position : The 3-fluorophenyl group in the target compound may improve target binding compared to 4-fluorophenyl analogs (e.g., ) due to altered dipole interactions .
  • Benzyl Substituents: 2-Fluorobenzyl (target) vs.
  • Planarity: All analogs maintain coplanar triazolopyrimidinone cores (max deviation <0.03 Å), critical for π-stacking in enzyme active sites .

Pharmacological Potential

While direct data for the target compound are lacking, analogs suggest:

  • Kinase Inhibition : Dichlorobenzyl derivatives () exhibit strong kinase affinity due to halogen bonding .
  • Apoptosis Induction: Glycosylated triazolopyrimidinones () activate caspase-3 via mitochondrial pathways (EC₅₀ = 5.8 μM) .

Biological Activity

The compound 3-(3-fluorophenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolo-pyrimidine class of compounds, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C18H15F2N7OC_{18}H_{15}F_{2}N_{7}O with a molecular weight of approximately 376.347 g/mol. The structure features a triazole ring fused with a pyrimidine moiety, which is known to influence its biological properties.

Antimicrobial Activity

Recent studies have shown that triazolo-pyrimidines exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to the target compound have demonstrated potent antibacterial effects against various strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. For example, derivatives of triazolo[1,5-a]pyrimidines have shown minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 µg/mL against these pathogens .
  • Antifungal Activity : Triazolo derivatives have also been reported to possess antifungal properties against species like Candida albicans and Aspergillus fumigatus, with MIC values significantly lower than traditional antifungal agents .

Anticancer Activity

The compound's structure suggests potential anticancer activity. Research on related triazolo-pyrimidines indicates:

  • Inhibition of Cancer Cell Proliferation : Some analogs have been found to inhibit the growth of cancer cell lines in vitro, with IC50 values indicating effective cytotoxicity. For example, certain derivatives exhibited IC50 values in the micromolar range against breast and colon cancer cell lines .

Enzyme Inhibition

Triazolo-pyrimidines are also recognized for their ability to inhibit various enzymes:

  • RNA-dependent DNA Polymerase Inhibition : Certain compounds within this class have shown promising results as inhibitors of RNA-dependent DNA polymerase (RDDP), which is crucial in viral replication processes . The most potent compounds demonstrated IC50 values as low as 0.41 µM.

Structure-Activity Relationship (SAR)

The biological activity of triazolo-pyrimidines can be significantly influenced by structural modifications. Key observations include:

  • Fluorination : The presence of fluorine atoms in the phenyl rings enhances lipophilicity and can improve binding affinity to biological targets.
  • Substituent Variations : Modifications at specific positions on the triazole or pyrimidine rings can lead to enhanced potency against specific biological targets .

Case Studies

  • Antibacterial Study : A series of triazolo-pyrimidine derivatives were synthesized and screened for antibacterial activity. The most active compound exhibited an MIC of 0.25 µg/mL against MRSA, outperforming conventional antibiotics .
  • Anticancer Evaluation : A derivative was tested against various cancer cell lines and showed selective cytotoxicity towards breast cancer cells with an IC50 value of 5 µM, indicating its potential for further development as an anticancer agent .

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